molecular formula C7H11ClN6 B179941 3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride CAS No. 121378-82-3

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride

Cat. No. B179941
CAS RN: 121378-82-3
M. Wt: 214.65 g/mol
InChI Key: JJQXCFLKVKRGDI-UHFFFAOYSA-N
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Description

The compound “3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride” is likely to be a salt due to the presence of “hydrochloride” in its name. It contains a pyrazole ring and a triazole ring, both of which are nitrogen-containing heterocycles .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors under specific conditions .


Molecular Structure Analysis

The compound contains a pyrazole ring and a triazole ring. Pyrazole rings are five-membered rings with two nitrogen atoms, and triazole rings are also five-membered rings but with three nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrazole and triazole rings. These rings can act as a point of reactivity due to the presence of nitrogen atoms .

Scientific Research Applications

Industrial and Agricultural Applications

Amino-1,2,4-triazoles, closely related to the queried compound, are essential raw materials in fine organic synthesis. These compounds are integral to producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, emphasizing their versatility in applied sciences, biotechnology, energy, and chemistry. In agriculture, derivatives of amino-1,2,4-triazoles are widely used for manufacturing insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors of nitrogen fertilizers. In the medical field, they form the basis for drugs with antimicrobial, anti-ischemic, and membrane-stabilizing effects, showcasing their broad utility across sectors (Nazarov et al., 2021).

Pharmaceutical Research and Development

Triazole derivatives, including those similar to the compound , have been studied extensively for their therapeutic potential. The patent landscape from 2008 to 2011 highlights novel triazole derivatives with diverse biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties. These compounds are considered for clinical studies, underscoring their importance in developing new drugs. Their structural versatility allows for several modifications, providing a pathway to address new diseases, bacteria, and viruses challenging mankind, especially in the face of increasing antibiotic resistance and neglected diseases affecting vulnerable populations (Ferreira et al., 2013).

Synthetic Chemistry and Material Science

The review on the synthesis of pyrazole heterocycles, including the core structure of the queried compound, emphasizes their role as pharmacophores in biologically active compounds. Pyrazoles are utilized as synthons in organic synthesis, possessing wide-ranging biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects. The success of pyrazole COX-2 inhibitors further highlights the significance of these heterocycles in medicinal chemistry, providing valuable strategies for designing more active biological agents through modification and derivatization (Dar & Shamsuzzaman, 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing similar structures work by interacting with enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-1,2,4-triazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6.ClH/c1-5-3-6(2)13(11-5)7-10-9-4-12(7)8;/h3-4H,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQXCFLKVKRGDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=CN2N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-amine hydrochloride

CAS RN

1573547-24-6
Record name 4H-1,2,4-Triazol-4-amine, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrochloride (1:3)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1573547-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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